1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Attachment of the Piperazine Ring: The carbazole derivative is then reacted with a piperazine compound, often under reflux conditions in the presence of a suitable solvent like dichloromethane.
Introduction of the Chlorophenyl Group: The final step involves the substitution of the piperazine ring with a chlorophenyl group, which can be achieved through nucleophilic substitution reactions using reagents like 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is explored for its use in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, including serotonin and dopamine pathways, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
- 1-(9H-carbazol-9-yl)-3-[4-(4-bromophenyl)piperazin-1-yl]propan-2-ol
- 1-(9H-carbazol-9-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and potential biological activities compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-9-11-20(12-10-19)28-15-13-27(14-16-28)17-21(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,21,30H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRMIQYDWMJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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